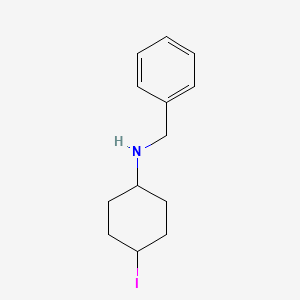

Benzyl-(4-iodo-cyclohexyl)-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18IN |

|---|---|

Molecular Weight |

315.19 g/mol |

IUPAC Name |

N-benzyl-4-iodocyclohexan-1-amine |

InChI |

InChI=1S/C13H18IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |

InChI Key |

CHFXXOADFMKKLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NCC2=CC=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 4 Iodo Cyclohexyl Amine and Analogues

Strategic Retrosynthetic Analysis for the Benzyl-(4-iodo-cyclohexyl)-amine Scaffold

Retrosynthetic analysis of this compound reveals several logical disconnections that inform potential forward synthetic routes. The most apparent disconnection is at the carbon-nitrogen (C-N) bond, suggesting a formation via nucleophilic substitution or reductive amination.

C-N Bond Disconnection: This approach breaks the molecule into two key synthons: a benzylamine (B48309) equivalent and a 4-iodocyclohexyl electrophile (or its precursor). In the forward direction, this translates to reacting benzylamine with a 4-iodocyclohexyl halide or sulfonate. Alternatively, a more common and often higher-yielding approach is the reductive amination of 4-iodocyclohexanone (B109421) with benzylamine. This latter strategy is advantageous as it typically proceeds under milder conditions and avoids the potential for over-alkylation often seen with alkyl halides.

C-I Bond Disconnection: Another strategic cut is at the carbon-iodine (C-I) bond. This retrosynthetic step suggests that the iodo group can be installed onto a pre-formed N-benzylcyclohexylamine scaffold. This approach would involve the synthesis of Benzyl-cyclohexylamine first, followed by a directed iodination at the 4-position of the cyclohexyl ring. This strategy's feasibility depends on the availability of regioselective iodination methods that are compatible with the secondary amine functionality.

These two primary retrosynthetic pathways form the basis for the direct synthesis and derivatization approaches discussed below.

Direct Synthesis and Derivatization Approaches to N-Benzyl-N-(4-iodo-cyclohexyl)amine

Building upon the retrosynthetic analysis, several forward synthetic methods can be employed to construct the target molecule.

The formation of the N-benzyl bond is a critical step. Reductive amination is a highly effective and widely used method for this transformation.

The process typically involves the initial condensation of a ketone, in this case, a 4-substituted cyclohexanone (B45756), with a primary amine like benzylamine to form an iminium intermediate. This intermediate is then reduced in situ to the desired secondary amine. A variety of reducing agents can be used, each with specific advantages. For instance, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are popular choices due to their selectivity and tolerance of various functional groups. byu.edu More recently, heterogeneous catalysts, such as gold nanoparticles supported on metal oxides like TiO₂ or CeO₂, have been shown to be effective for the reductive amination of cyclohexanone with benzylamine under hydrogen pressure, achieving high yields of the corresponding N-benzylcyclohexylamine. d-nb.inforesearchgate.netresearchgate.net While these studies focus on unsubstituted cyclohexanone, the principles are directly applicable to substituted analogs like 4-iodocyclohexanone.

Another approach involves the direct N-alkylation of an amine. For example, an uncatalyzed amine exchange reaction between a substituted anilinopropanamide and benzylamine has been reported, yielding N-benzyl derivatives. scirp.org Palladium catalysts have also emerged as versatile tools for N-alkylation reactions, often operating under mild conditions with high selectivity. chemrxiv.org These methods could potentially be adapted for the synthesis of this compound.

Table 1: Comparison of Reductive Amination Conditions for Cyclohexanone and Benzylamine

| Catalyst / Reducing Agent | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield of N-benzylcyclohexylamine (%) | Reference |

|---|---|---|---|---|---|

| 4 wt% Au/TiO₂ | Toluene | 100 | 30 | 72 | d-nb.inforesearchgate.net |

| 4 wt% Au/CeO₂/TiO₂ | Toluene | 100 | 30 | 79 | d-nb.inforesearchgate.net |

This table presents data for the reaction with unsubstituted cyclohexanone, which serves as a model for the synthesis of the target compound from 4-iodocyclohexanone.

If the synthesis begins with the formation of N-benzylcyclohexylamine, the subsequent introduction of the iodine atom at the 4-position is required. The direct, regioselective iodination of an unactivated C(sp³)-H bond on a cyclohexane (B81311) ring presents a significant chemical challenge, especially in the presence of a reactive amine.

A more viable strategy involves starting with a precursor that facilitates iodination. One common method is the conversion of a corresponding alcohol, Benzyl-(4-hydroxy-cyclohexyl)-amine, into the iodide. This can be achieved using various standard reagents, such as triphenylphosphine, imidazole, and iodine (the Appel reaction), or by converting the alcohol to a good leaving group like a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., NaI or KI). The Finkelstein reaction, which involves the exchange of a halide (like chloride or bromide) for iodide, is another classic and effective method. The choice of a cis- or trans-4-hydroxycyclohexylamine precursor would also allow for stereochemical control in the final iodo-substituted product.

Advanced Synthetic Transformations for Structural Modifications

The iodo- and amine functionalities on the this compound scaffold are prime handles for further structural diversification using modern catalytic methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The alkyl iodide on the cyclohexyl ring is an excellent substrate for a variety of these transformations.

Suzuki-Miyaura Coupling: The iodo-group can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters to form a new C(sp³)-C(sp²) bond. This reaction would append various aromatic or unsaturated groups to the 4-position of the cyclohexyl ring.

Negishi Coupling: This reaction uses organozinc reagents and is known for its high functional group tolerance and effectiveness in coupling C(sp³)-hybridized centers. The reaction of this compound with an alkyl-, alkenyl-, or arylzinc halide could be achieved using a palladium catalyst, such as one derived from Pd₂(dba)₃ and a phosphine (B1218219) ligand like PCyp₃. researchgate.net

Buchwald-Hartwig Amination: While typically used for aryl halides, advancements have extended this reaction to some alkyl halides. This could potentially be used to replace the iodo group with a different amine, creating diamine structures.

Carbonylative Couplings: In the presence of carbon monoxide, the iodo-group can be converted into an ester, amide, or ketone functionality, further expanding the molecular diversity.

The N-H bond of the secondary amine can also be functionalized via palladium-catalyzed N-arylation, allowing for the synthesis of tertiary amines with diverse aryl or heteroaryl substituents on the nitrogen atom. nih.gov The development of palladium precatalysts has made these reactions more reliable and simpler to perform. nih.gov

The iodo-cyclohexyl moiety can participate in various cyclization reactions. If an unsaturated group is present elsewhere in the molecule, an intramolecular radical or transition-metal-catalyzed cyclization could be initiated at the C-I bond to form new ring systems.

For instance, if the benzyl (B1604629) group were replaced with an alkenyl or alkynyl chain, an intramolecular Heck reaction could be envisioned, where the palladium catalyst oxidatively adds to the C-I bond and the resulting organopalladium species undergoes migratory insertion into the nearby double or triple bond, leading to the formation of bicyclic structures.

Furthermore, electrophilic cyclization is a possibility if a nucleophilic group is suitably positioned. For example, N-benzyl derivatives of anilinopropanamides have been shown to undergo facile ring closure to form tetrahydroquinoline structures. scirp.org By analogy, a strategically designed precursor based on the this compound scaffold could undergo intramolecular cyclization to generate novel, complex heterocyclic systems.

Mechanochemical Approaches in Amine Synthesis and Halogenation

While specific mechanochemical methods for the direct synthesis of this compound are not extensively documented in publicly available research, the principles of mechanochemistry can be applied to key steps in its synthesis, namely the formation of the cyclohexylamine (B46788) core and the subsequent halogenation.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers several advantages over traditional solution-based methods, including reduced solvent use, lower energy consumption, and often, unique reactivity.

Amine Synthesis: The formation of the cyclohexylamine skeleton can be achieved through the reductive amination of cyclohexanone. A reported method involves the use of a zinc-nickel couple to facilitate this transformation. In a representative procedure, cyclohexanone is reacted with ammonia (B1221849) in the presence of nickel(II) chloride hexahydrate and zinc powder in an ethanol-water mixture. sciencemadness.org The reaction proceeds with the evolution of hydrogen gas and an increase in temperature, which may need to be moderated. sciencemadness.org After several hours, the product, cyclohexylamine, can be isolated by filtration, basification, and distillation. sciencemadness.org This type of reductive amination could potentially be adapted to a mechanochemical process, where the mechanical grinding of the solid reactants could provide the energy to drive the reaction, possibly eliminating the need for a solvent.

Halogenation: The introduction of the iodine atom onto the cyclohexane ring is a crucial step. While direct iodination of an unactivated cyclohexane ring is challenging, the use of more reactive precursors or specific halogenating agents can be effective. Mechanochemical approaches to halogenation have been demonstrated for various organic substrates, though specific examples for cyclohexylamines are scarce. Generally, these methods involve the grinding of the substrate with a solid halogenating reagent, such as N-iodosuccinimide (NIS), sometimes in the presence of a catalyst. The energy from grinding facilitates the breaking of bonds and the formation of the new carbon-halogen bond.

Stereochemical Control in this compound Synthesis

The stereochemistry of this compound is a critical aspect, as different stereoisomers can exhibit distinct biological activities. Achieving control over the spatial arrangement of the substituents on the cyclohexane ring requires specialized synthetic and purification techniques.

Enantioselective and Diastereoselective Synthetic Routes to Cyclohexylamine Derivatives

The synthesis of specific stereoisomers of substituted cyclohexylamines can be achieved through various stereoselective reactions. These methods aim to produce a single or a predominant stereoisomer.

Diastereoselective Synthesis: One powerful approach for creating highly substituted cyclohexanone precursors, which can then be converted to cyclohexylamines, is through cascade reactions. For instance, a double Michael addition strategy has been employed to synthesize functionalized cyclohexanones with a high degree of diastereoselectivity. beilstein-journals.orgnih.gov These reactions often utilize readily available starting materials and can proceed under mild conditions, sometimes with the aid of a phase transfer catalyst. beilstein-journals.orgnih.gov The resulting cyclohexanones, with their defined stereochemistry, can then undergo reductive amination to yield the desired cyclohexylamine derivatives.

Another modern approach involves visible-light-enabled photoredox catalysis. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed to produce highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. rsc.orgrsc.orgnih.gov This method is notable for its atom economy and mild reaction conditions. rsc.orgrsc.orgnih.gov Furthermore, the introduction of a chiral phosphoric acid catalyst can induce moderate to good enantioselectivity in addition to the excellent diastereoselectivity. rsc.orgnih.gov

Enantioselective Synthesis: Creating a specific enantiomer often requires the use of chiral catalysts or auxiliaries. As mentioned, cooperative photoredox and chiral phosphoric acid catalysis can provide an asymmetric route to cyclohexylamine derivatives. rsc.orgnih.gov Another strategy involves the combination of photoredox and enzymatic catalysis. In a cyclic reaction network, a water-soluble photosensitizer can reduce an imine to a racemic amine, and a monoamine oxidase enzyme can then selectively oxidize one enantiomer back to the imine, resulting in an accumulation of the desired enantioenriched amine. rsc.org

Chromatographic and Crystallographic Methods for Stereoisomer Resolution and Characterization

When a synthetic route produces a mixture of stereoisomers, their separation and characterization are essential.

Chromatographic Resolution: Chiral chromatography is a primary technique for separating enantiomers. mz-at.de This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus be separated. mz-at.deyoutube.com Various types of CSPs are available, including those based on cyclodextrins, cyclofructans, derivatized cellulose, and macrocyclic glycopeptides. nih.govnih.gov The choice of the appropriate CSP and mobile phase is crucial for achieving successful separation. nih.gov For instance, cyclodextrin (B1172386) and cellulose-based chiral stationary phases have shown broad effectiveness in separating various chiral compounds, including those with cyclohexyl groups. nih.gov

Crystallographic Characterization: X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov By obtaining a suitable single crystal of a pure stereoisomer, it is possible to determine the precise arrangement of atoms and the stereochemical configuration of all chiral centers. The geometric parameters, such as bond lengths and angles, obtained from the crystal structure are crucial for confirming the identity and purity of the synthesized compound. nih.gov

Radiochemical Synthesis of Iodine-Labeled this compound Analogues

The introduction of a radioactive iodine isotope, such as Iodine-123, Iodine-125, or Iodine-131, into the this compound structure is essential for its use in nuclear medicine imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Isotopic Exchange and Precursor-Mediated Radiolabeling with Radioiodine

Two primary strategies are employed for radioiodination: isotopic exchange and precursor-mediated labeling.

Isotopic Exchange: This method involves the direct replacement of a stable iodine atom in the molecule with a radioactive iodine isotope. acs.orgumich.edu The reaction is typically performed at high temperatures, often in a melt of a substance like pivalic acid or in the presence of a catalyst such as ammonium (B1175870) sulfate. umich.edunih.gov While this method is straightforward as the substrate and product are chemically identical, it can result in products with modest molar activity due to competition between the radioactive and non-radioactive iodine. acs.orgumich.edu

Precursor-Mediated Radiolabeling: This approach involves the synthesis of a precursor molecule that is then reacted with a radioiodide to introduce the radioactive isotope. This method generally leads to higher molar activities. Common precursors include organotin (stannane), organoboron, and organosilicon derivatives. acs.org

Iododestannylation: This is a widely used method where a trialkylstannyl precursor reacts with radioiodide in the presence of an oxidizing agent to produce the radioiodinated compound via an electrophilic aromatic substitution. acs.orgmdpi.com A major drawback is the potential for contamination with toxic organotin residues. acs.org

Iododeboronation: The use of boronic acid or boronate ester precursors is a popular alternative. acs.org Copper-mediated radioiodination of organoboronic precursors has emerged as a promising method that can be performed under mild, aerobic conditions. nih.govacs.org This technique is particularly useful for labeling peptides and other sensitive molecules. acs.org

Iododesilylation: Silyl precursors can also be used for radioiodination, although they are generally less reactive than their stannane (B1208499) counterparts, often requiring acidic conditions. acs.orgmdpi.com

The choice of radioiodination method depends on several factors, including the desired molar activity, the stability of the starting material, and the available synthetic capabilities.

Optimization of Radiosynthesis Techniques for High Radiochemical Yield and Purity

Achieving high radiochemical yield (RCY) and purity is critical for the successful application of radiolabeled compounds in a clinical setting. Optimization of the radiosynthesis process involves careful control of several parameters.

Reaction Conditions:

pH: The pH of the reaction mixture can significantly influence the RCY. For many labeling reactions, an optimal pH range needs to be determined experimentally. nih.gov

Temperature: While some modern methods operate at room temperature, many radioiodination reactions require heating to achieve a reasonable reaction rate. nih.govnih.gov The optimal temperature is a balance between reaction speed and the stability of the reactants and product.

Reaction Time: The duration of the reaction is optimized to maximize the incorporation of the radionuclide while minimizing the formation of byproducts and the decay of the short-lived isotope. nih.gov

Concentration of Reagents: The molar ratio of the precursor to the radioiodide and the concentration of any catalysts or oxidizing agents are critical parameters that need to be fine-tuned to achieve the highest possible RCY. nih.govresearchgate.net

Purification: After the radiolabeling reaction, purification is essential to remove unreacted radioiodide, the precursor, and any radiochemical or chemical impurities. mdpi.com High-performance liquid chromatography (HPLC) is the most common method for purifying radiolabeled compounds, as it offers high separation efficiency and can be monitored using both UV and radiation detectors. mdpi.com

The following table summarizes key parameters and findings from various radiolabeling studies:

| Radiosynthesis Parameter | Finding | Reference |

| Precursor Type | Organoboronic precursors are increasingly used due to their stability and the mild reaction conditions for radioiodination. | nih.govacs.org |

| Catalyst | Copper salts are effective catalysts for the radioiodination of organoboronic precursors. | nih.gov |

| Solvent | The choice of solvent can significantly impact the radiochemical yield. For example, in some reactions, DMSO gives higher yields than methanol (B129727) or water. | researchgate.net |

| Oxidizing Agent | Common oxidizing agents for electrophilic radioiodination include Chloramine-T, Iodogen, and peracids. | nih.gov |

| pH | Optimal pH for radiolabeling with scandium-44 (B1211369) using a DOTA chelator was found to be between 4 and 6. | nih.gov |

| Temperature | Many radioiodination reactions are heated to temperatures around 70-80°C to increase the reaction rate. | nih.govnih.gov |

| Purification Method | HPLC is the standard method for the purification of radiolabeled compounds to ensure high radiochemical purity. | mdpi.com |

By carefully optimizing these parameters, it is possible to produce high-quality, iodine-labeled this compound analogues suitable for preclinical and potentially clinical imaging studies.

Structure Activity Relationship Sar and Structural Modification Studies of Benzyl 4 Iodo Cyclohexyl Amine Derivatives

Elucidation of Key Pharmacophoric Elements within the Benzyl-(4-iodo-cyclohexyl)-amine Scaffold

The fundamental structure of this compound comprises three key pharmacophoric elements: the benzyl (B1604629) moiety, the 4-iodo-cyclohexyl group, and the secondary amine linker. Each of these components plays a distinct and critical role in the molecule's interaction with its biological targets.

The Benzyl Moiety: This aromatic ring often engages in hydrophobic and van der Waals interactions within the binding pocket of a target protein. The π-system of the benzene (B151609) ring can participate in π-π stacking or cation-π interactions with complementary amino acid residues. Its substitution pattern allows for fine-tuning of electronic and steric properties.

The Secondary Amine Linker: The secondary amine is typically protonated at physiological pH, allowing it to form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in the target's active site. The length and flexibility of the linker are also important for achieving the optimal orientation of the benzyl and cyclohexyl groups within the binding pocket.

Impact of Benzyl Moiety Substitutions on Biological Activity Profiles

Modifications to the benzyl ring can have a profound impact on the biological activity of this compound derivatives. The nature, position, and number of substituents can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity.

Research on related scaffolds has demonstrated the importance of benzyl ring substitutions. For instance, in a study on tetrahydroacridin-9-amines, the introduction of a 3,4-dimethoxy substitution on the benzyl ring was identified as a novel pharmacophore that conferred dual inhibitory activity against cholinesterases and amyloid-β aggregation. nih.gov This suggests that electron-donating groups at the meta and para positions of the benzyl ring in this compound analogues could be beneficial for certain biological targets.

The following table summarizes the predicted impact of various benzyl ring substitutions based on general medicinal chemistry principles:

| Substitution | Position(s) | Predicted Effect on Activity | Rationale |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | para, meta | Potentially increases activity | Enhances cation-π interactions; may improve metabolic stability. |

| Electron-Withdrawing Groups (e.g., -Cl, -CF₃) | para, meta | Variable; may increase or decrease activity | Can alter pKa of the amine linker; may introduce new interactions (e.g., halogen bonding). |

| Bulky Groups (e.g., -t-butyl) | ortho | Likely decreases activity | Steric hindrance may prevent optimal binding. |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂) | para, meta | Potentially increases activity | Can form additional hydrogen bonds with the target protein. |

Influence of Cyclohexyl Ring Modifications and Stereochemistry on Target Interactions

The cyclohexyl ring in this compound is a critical component for anchoring the molecule within a binding site. Modifications to this ring, particularly its stereochemistry, can significantly affect target interactions.

The stereochemistry of the substituents on the cyclohexyl ring is paramount. Studies on similar structures, such as 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives, have shown that the trans configuration of the cyclohexyl ring is often essential for potent biological activity. nih.gov This is because the trans isomer adopts a more stable chair conformation with the bulky substituents in equatorial positions, which allows for optimal positioning within the binding pocket and minimizes steric clashes. The cis isomer, in contrast, would force one of the large substituents into an axial position, leading to unfavorable steric interactions.

The iodine atom at the 4-position is a key feature. Its size and ability to form halogen bonds can provide a strong and specific interaction with an appropriate halogen bond acceptor (e.g., a carbonyl oxygen or an aromatic ring) in the protein. Replacing the iodine with other halogens or functional groups would be expected to have a significant impact on potency and selectivity, as outlined in the table below.

| Cyclohexyl Ring Modification | Predicted Effect on Activity | Rationale |

| cis-Isomer | Likely decreases activity | Unfavorable steric interactions due to one substituent being in an axial position. |

| Replacement of Iodine with smaller halogens (Br, Cl) | Potentially decreases activity | Weaker halogen bonding capability. |

| Replacement of Iodine with a non-halogen group (e.g., -CH₃, -OH) | Likely decreases activity | Loss of specific halogen bonding interaction. |

| Introduction of additional substituents | Variable; likely decreases activity | May introduce steric hindrance and disrupt the optimal binding conformation. |

Role of the Secondary Amine Linker in Modulating Compound Potency and Selectivity

The secondary amine linker in this compound is not merely a spacer but an active participant in molecular recognition. Its basicity, length, and conformational flexibility are all critical parameters that can be modulated to enhance potency and selectivity.

The pKa of the secondary amine is a key determinant of its ionization state at physiological pH. A pKa in the range of 7-9 ensures that a significant fraction of the molecules are protonated and can form a strong ionic bond with a negatively charged amino acid residue in the target protein. Modifications to the benzyl or cyclohexyl rings can electronically influence the amine's pKa.

The length of the linker is also crucial. If the linker is too short, the benzyl and cyclohexyl moieties may not be able to simultaneously occupy their respective binding pockets. If it is too long, the entropic penalty of binding may increase, leading to a decrease in affinity. The single methylene (B1212753) unit between the amine and the benzyl group provides a degree of conformational flexibility that allows the molecule to adopt an optimal binding pose.

Studies on other classes of compounds have highlighted the importance of the linker. For example, research on nitric oxide synthase inhibitors demonstrated that a chiral pyrrolidine (B122466) linker could enhance both potency and selectivity. nih.gov This suggests that incorporating rigidity or specific stereochemistry into the linker of this compound analogues could be a viable strategy for improving their pharmacological profiles.

Computational SAR Approaches for this compound Analogues

In the absence of extensive empirical data, computational methods provide a powerful tool for predicting the SAR of this compound analogues and guiding the design of new compounds.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are invaluable for understanding the relationship between the three-dimensional properties of molecules and their biological activities. nih.govnih.gov These methods involve aligning a set of known active and inactive analogues and then correlating their biological activities with their steric, electrostatic, hydrophobic, and hydrogen bonding fields.

For this compound analogues, a 3D-QSAR model could be developed to generate contour maps that visualize the regions in space where certain properties are favorable or unfavorable for activity. researchgate.net For example, the model might indicate that a bulky, electropositive substituent is favored at the para-position of the benzyl ring, while a sterically hindered region exists near the ortho-positions. Such insights can guide the synthesis of new analogues with a higher probability of being active.

Both ligand-based and structure-based design principles are applicable to the development of this compound analogues.

Ligand-Based Design: In the absence of a 3D structure of the biological target, ligand-based methods can be employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling, for instance, can be used to identify the essential 3D arrangement of functional groups required for activity based on a set of known active compounds.

Structure-Based Design: If the 3D structure of the target protein is available, structure-based design becomes a powerful tool. ethernet.edu.etnih.gov This involves docking the this compound scaffold into the active site of the protein to predict its binding mode and affinity. This approach allows for the rational design of modifications that can enhance favorable interactions and disrupt unfavorable ones. For example, if the iodine atom is predicted to be near a carbonyl oxygen, this would support its role as a halogen bond donor. Conversely, if a part of the molecule is predicted to have a steric clash with the protein, modifications can be designed to alleviate this.

By integrating these computational approaches with traditional medicinal chemistry strategies, the development of novel and improved this compound analogues can be significantly accelerated.

Investigation of Biological Target Interactions and in Vitro Activity Profiles of Benzyl 4 Iodo Cyclohexyl Amine and Analogues

Receptor Binding and Functional Assays for Benzyl-(4-iodo-cyclohexyl)-amine Derivatives

The unique structural combination of a benzyl (B1604629) group, a cyclohexyl ring, and an iodine atom in this compound suggests the potential for interactions with multiple receptor systems within the central nervous system and periphery. Research into analogous compounds provides a framework for predicting and understanding these potential interactions.

High-Affinity Ligand Development for Sigma Receptors and Subtypes

The sigma receptors, comprising at least two subtypes (σ₁ and σ₂), are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. The N-benzyl moiety is a recognized pharmacophore for sigma receptor ligands. Studies on N-benzyl-normetazocine derivatives have demonstrated high-affinity and selective binding to sigma receptors. nih.gov

Furthermore, research on a series of N-alkylamines and their N-3-phenylpropyl derivatives has shown that the incorporation of a phenylpropyl group, which is structurally similar to a benzyl group, can dramatically increase the binding affinity for both σ₁ and σ₂ receptors into the nanomolar range. This suggests that the benzyl group in this compound likely contributes significantly to high-affinity binding to sigma receptors. The lipophilicity of the iodo-cyclohexyl moiety may further influence the binding affinity and selectivity.

Table 1: Sigma Receptor Binding Affinities of N-Substituted Amine Analogues

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |

| N-(3-Phenylpropyl)butylamine | >10,000 | >10,000 |

| N-(3-Phenylpropyl)heptylamine | 18 ± 14 | 7.5 ± 1 |

| N-(3-(4-Nitrophenyl)propyl)heptylamine | 11 ± 3 | 6.2 ± 0.5 |

| N-(3-Phenylpropyl)dodecylamine | 7.8 ± 1.5 | 4.6 ± 0.9 |

| N-(3-(4-Nitrophenyl)propyl)dodecylamine | 5.2 ± 0.8 | 3.1 ± 0.4 |

| Data extrapolated from studies on N-3-phenylpropyl derivatives, which are structurally similar to benzyl derivatives. nih.gov |

Serotonin (B10506) Receptor Family (e.g., 5-HT₂) Agonism and Antagonism Characterization

The serotonin (5-HT) system is a critical regulator of mood, cognition, and behavior. The 5-HT₂ receptor family, particularly the 5-HT₂A subtype, is a key target for various psychoactive compounds. The N-benzyl substitution on phenethylamine (B48288) and tryptamine (B22526) backbones is a well-established strategy for developing potent 5-HT₂A receptor agonists. nih.govnih.gov

Studies on N-benzyl phenethylamines have shown that these compounds can exhibit subnanomolar binding affinities for the 5-HT₂A receptor and act as potent agonists. nih.govnih.govdrugbank.com The substitution pattern on the benzyl ring plays a crucial role in modulating both binding affinity and functional activity. For instance, certain substitutions can enhance selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor. nih.gov Given these findings, it is highly probable that this compound and its analogues interact with the 5-HT₂ receptor family. The nature of this interaction, whether agonistic or antagonistic, and the specific subtype selectivity would likely be influenced by the presence and position of the iodine atom on the cyclohexyl ring.

Table 2: Functional Activity of N-Benzyl Phenethylamine Analogues at Human 5-HT₂A Receptors

| Compound | 5-HT₂A EC₅₀ (nM) | 5-HT₂A Intrinsic Activity (%) |

| N-(2-Hydroxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine | 0.074 | >70 |

| N-Benzyl-4-bromo-2,5-dimethoxyphenethylamine | 0.29 | >70 |

| Data from studies on N-benzyl phenethylamine derivatives. nih.govdrugbank.com |

Exploration of Interactions with Other Relevant Neurotransmitter Receptor Systems

Beyond sigma and serotonin receptors, the structural motifs of this compound suggest potential interactions with other neurotransmitter systems.

Histamine (B1213489) Receptors: A study focused on cyclohexylamine (B46788) derivatives has identified them as potent ligands for the histamine H₃ receptor. wjbphs.comnih.gov This directly implicates the cyclohexylamine core of the target compound in potential interactions with the histaminergic system. The N-benzyl group would likely modulate the affinity and functional activity at these receptors.

Dopamine (B1211576), Adrenergic, and Muscarinic Receptors: Many centrally acting drugs exhibit a degree of promiscuity, binding to multiple receptor types. For example, some antipsychotic drugs bind not only to dopamine D₂ receptors but also to various serotonin, adrenergic, and histamine receptors. mdpi.com Similarly, ligands for muscarinic acetylcholine (B1216132) receptors are being explored for various neurological conditions. nih.govmdpi.com While direct evidence is lacking for this compound, its structural similarity to known dopaminergic and adrenergic ligands warrants investigation into its binding profile at these receptors. For instance, N-alkyl-benzyltetrahydroisoquinolines have shown affinity for both D₁ and D₂ dopamine receptors. nih.gov The binding affinities of various ligands for adrenergic and muscarinic receptors are also well-documented, providing a basis for comparative analysis. unc.edunih.govresearchgate.netresearchgate.net

Enzyme Inhibition and Modulatory Activities of this compound Analogues

In addition to receptor interactions, the chemical structure of this compound and its analogues suggests they may modulate the activity of key enzymes involved in cellular signaling and DNA repair.

Indoleamine-2,3-dioxygenase (IDO) Regulatory Mechanisms and Inhibition Studies

Indoleamine-2,3-dioxygenase (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan. Its upregulation in cancer creates an immunosuppressive microenvironment. Consequently, IDO1 inhibitors are being actively pursued as cancer immunotherapies.

While direct studies on this compound are not available, the benzylamine (B48309) scaffold has been incorporated into the design of IDO1 inhibitors. For example, in a series of compounds with an isoxazolo[5,4-d]pyrimidin-4(5H)-one core, the introduction of a benzylamine moiety was explored. nih.govnih.gov Although the inhibitory potency was influenced by substitutions on the aniline (B41778) ring, this indicates the compatibility of the benzylamine fragment within the active site of IDO1. The mechanism of inhibition for IDO1 inhibitors can be either reversible or irreversible, a factor that is critical for their pharmacological profile. bpsbioscience.com

Modulation of O⁶-Alkylguanine-DNA Alkyltransferase Activity

O⁶-Alkylguanine-DNA alkyltransferase (AGT) is a DNA repair protein that protects cells from the mutagenic effects of alkylating agents. Inhibition of AGT can enhance the efficacy of certain chemotherapeutic drugs. The compound O⁶-benzylguanine is a well-established and potent inhibitor of AGT. nih.govnih.gov This inhibitory activity is attributed to the benzyl group acting as a pseudosubstrate for the enzyme.

The presence of a benzyl group in this compound strongly suggests that it and its analogues could also function as inhibitors of AGT. While the influence of the iodo-cyclohexylamine portion on this activity is yet to be determined, the established role of the benzyl moiety provides a strong rationale for investigating these compounds as potential modulators of this important DNA repair enzyme.

In Vitro Anti-Infective and Antiproliferative Potencies of this compound Derivatives

The benzylamine scaffold is a common feature in compounds developed for their antimicrobial and antiproliferative effects. The inclusion of a halogen, such as iodine, can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity.

Spectrum of Antimicrobial Activities Against Relevant Pathogens

Studies on a variety of benzylamine derivatives have demonstrated a broad spectrum of antimicrobial activity. For example, a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Staphylococcus epidermidis. researchgate.net Specifically, certain derivatives showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.002 to 0.016 µg/mL. researchgate.net Another study on N-benzyl-1H-benzimidazol-2-amine derivatives also reported antimicrobial properties. nih.gov The presence of the benzyl group is often considered to contribute to the antimicrobial efficacy of these compounds. nih.gov

Table 1: Antimicrobial Activity of Selected Benzylamine Derivatives

| Compound/Derivative Class | Pathogen | Activity (MIC) | Reference |

| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | Pseudomonas aeruginosa | 0.002 - 0.016 µg/mL | researchgate.net |

| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | Staphylococcus epidermidis | 0.002 - 0.016 µg/mL | researchgate.net |

This table is generated based on data from related benzylamine derivatives, as direct data for this compound is not available.

Antifungal Efficacy Assessments in Model Systems

The antifungal potential of benzylamine-containing structures has also been investigated. In one study, O-benzyl derivatives displayed notable antifungal activity against various yeasts. nih.gov For instance, certain di-O-benzyl aminotriols showed strong antifungal effects at a concentration of 0.78 µg/mL, comparable to the reference drug ampicillin. nih.gov The lipophilic nature of the di-O-benzyl group is thought to enhance this activity. nih.gov

Evaluation of Antiparasitic Effects in Cell-Based Assays

Research into the antiparasitic properties of benzylamine analogues has shown promising results. A study focusing on N-benzyl-1H-benzimidazol-2-amine derivatives demonstrated in vitro activity against different species of Leishmania, the parasite responsible for leishmaniasis. nih.gov Two compounds from this series exhibited significant antileishmanial activity at micromolar concentrations against Leishmania mexicana and Leishmania braziliensis promastigotes and amastigotes, with lower cytotoxicity compared to standard drugs like miltefosine (B1683995) and amphotericin B. nih.gov

Table 2: Antiparasitic Activity of N-benzyl-1H-benzimidazol-2-amine Derivatives

| Compound | Leishmania Species | IC50 (µM) | Reference |

| Compound 7 | L. mexicana (amastigote) | Micromolar range | nih.gov |

| Compound 7 | L. braziliensis (promastigote) | Significantly higher than compound 8 | nih.gov |

| Compound 8 | L. mexicana (amastigote) | Micromolar range | nih.gov |

This table highlights the antiparasitic potential of related benzylamine derivatives.

Investigation of Cellular Pathway Modulation by this compound Scaffolds

The ability of small molecules to modulate cellular pathways is a key area of drug discovery. While direct evidence for this compound is lacking, the broader class of compounds to which it belongs has been implicated in various cellular processes.

Mechanistic Studies of Ferroptosis Inhibition at the Cellular Level

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The core mechanism involves the depletion of glutathione (B108866) and the inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides. While no direct studies link this compound to ferroptosis, the general principles of ferroptosis modulation involve interfering with iron metabolism, lipid peroxidation, or the antioxidant systems that counteract this process. Small molecules can inhibit ferroptosis by acting as antioxidants or by modulating the expression or activity of key proteins in the ferroptotic pathway. The investigation of whether this compound or its derivatives can influence these processes remains an area for future research.

Ligand-Induced Modulation of Neurotransmitter Transporter Systems (e.g., GABA Uptake)

The direct impact of this compound on γ-aminobutyric acid (GABA) uptake and other neurotransmitter transporter systems remains uncharacterized in publicly available scientific literature. However, research into compounds sharing structural motifs, such as the benzylamine and cyclohexylamine moieties, offers some context for potential interactions.

Derivatives of N-benzyl-cyclohexane-1,2-diamine have been synthesized and evaluated for their biological activities, although these studies have primarily focused on antimicrobial properties rather than neurological targets. nih.gov Similarly, research on benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives has centered on their antibacterial efficacy. nih.gov

While not direct analogues, studies on other N-benzylamide derivatives have shown that modifications to the lipophilic portions of the molecule can influence their interaction with GABA transporters (GATs). For instance, the introduction of a piperidine (B6355638) ring to create a more rigid structure has been explored to enhance subtype selectivity for mouse GAT1-4 transporters. nih.gov This highlights the principle that the conformational flexibility and nature of the substituents on the benzyl and cyclohexyl rings are critical determinants of biological activity at these transporters.

The presence of a halogen, in this case, iodine, on the cyclohexyl ring of this compound introduces a significant electronic and steric feature. Halogenation is a common strategy in medicinal chemistry to modulate ligand-receptor interactions, pharmacokinetics, and metabolic stability. However, without experimental data, the specific effect of the 4-iodo substitution on the affinity and efficacy of this compound at GABA transporters or other neurotransmitter transporters is purely speculative.

Impact on Other Signal Transduction Pathways and Cellular Processes

Direct evidence of the effects of this compound on other signal transduction pathways and cellular processes is currently unavailable. Broader research on related chemical structures provides some potential, albeit speculative, avenues for investigation.

For example, various benzylamine derivatives have been investigated for a wide range of biological activities. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing potential as anticancer agents. mdpi.com This activity is linked to the modulation of DNA damage response pathways. Furthermore, the synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine has been pursued with the aim of developing new ligands for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in cholinergic neurotransmission. nih.gov

The biological activity of a related compound, benzyl 4-(((4-bromophenyl) sulfonamido)methyl)cyclohexane-1-carboxylate, has also been explored, indicating that the benzyl-cyclohexylamine scaffold can be a template for various biological targets.

It is important to underscore that these examples are from compounds with significant structural differences from this compound, beyond the core benzyl and cyclohexyl groups. The nature and position of substituents can dramatically alter the biological activity profile. Therefore, without direct experimental evaluation, it is not possible to definitively attribute any of these activities to this compound.

Advanced Analytical and Spectroscopic Characterization for Benzyl 4 Iodo Cyclohexyl Amine Research

Comprehensive Spectroscopic Techniques for Structural Elucidation (NMR, Mass Spectrometry)

For a novel or uncharacterized compound like Benzyl-(4-iodo-cyclohexyl)-amine, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for confirming its molecular structure.

Mass Spectrometry (MS) would be used to determine the compound's molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition, C₁₃H₁₈IN. The fragmentation pattern observed in the mass spectrum would offer further structural evidence, likely showing characteristic losses of the benzyl (B1604629) group, the iodine atom, and fragments of the cyclohexyl ring.

Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, GC)

To ensure the purity of a sample of this compound and to separate any potential isomers, chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing the purity of the compound. A validated HPLC method, likely employing a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid), would be developed. The retention time and peak purity would be established for the main compound.

Gas Chromatography (GC) , where applicable based on the compound's volatility and thermal stability, could also be used for purity analysis. GC analysis would provide information on the presence of any volatile impurities. Due to the potential for cis/trans isomerism in the 1,4-disubstituted cyclohexane (B81311) ring, specialized chromatographic methods, potentially chiral chromatography if the compound were resolved into enantiomers, would be necessary to separate these stereoisomers.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

Should this compound be a crystalline solid, X-ray crystallography would offer the most definitive structural information. A single-crystal X-ray diffraction study would provide precise three-dimensional coordinates of each atom in the molecule. This would unambiguously determine the bond lengths, bond angles, and, crucially, the stereochemical relationship between the benzylamino and iodo groups on the cyclohexane ring. It would also reveal the preferred conformation of the cyclohexyl ring (e.g., chair conformation) and the orientation of the substituents (axial or equatorial).

Advanced Techniques for Investigating Intermolecular Interactions (e.g., Fluorescence Spectroscopy for Protein Binding)

To investigate how this compound might interact with biological macromolecules, such as proteins, advanced spectroscopic techniques could be employed. Fluorescence spectroscopy , for example, could be utilized to study binding events. If the compound itself is fluorescent, changes in its fluorescence properties upon binding to a protein could be monitored. Alternatively, if the target protein has intrinsic fluorescence (e.g., from tryptophan residues), the binding of the compound could quench or enhance this fluorescence, providing data on binding affinity and stoichiometry.

Without access to published research specifically on this compound, the application of these advanced analytical techniques remains a hypothetical exercise based on established chemical principles.

Theoretical and Computational Chemistry Applications in Benzyl 4 Cyclohexyl Iodo Amine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule like Benzyl-(4-iodo-cyclohexyl)-amine. For similar compounds, researchers have utilized DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to optimize the molecular geometry and calculate various parameters. researchgate.netresearchgate.net

These calculations can determine bond lengths, bond angles, and dihedral angles, providing a three-dimensional understanding of the molecule's shape. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO can indicate the molecule's kinetic stability and polarizability. For instance, a smaller energy gap suggests higher polarizability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electron density distribution, highlighting electrophilic and nucleophilic sites within the molecule. In related studies, negative potential sites are typically found around electronegative atoms, while positive potentials are associated with hydrogen atoms. nih.gov

Table 1: Hypothetical Quantum Chemical Data for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Electron-donating ability |

| LUMO Energy | (Value) eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Value) eV | Chemical reactivity and stability |

| Dipole Moment | (Value) Debye | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Binding Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The cyclohexane (B81311) ring can exist in various conformations (e.g., chair, boat, twist-boat), and the benzyl (B1604629) group can rotate freely. MD simulations can sample these different conformations over time, providing insights into their relative stabilities and the energy barriers between them.

In the context of drug discovery, MD simulations are invaluable for studying the dynamics of a ligand binding to its biological target. By simulating the ligand-protein complex, researchers can observe the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur upon binding. This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors.

Molecular Docking and Chemoinformatics for Target Identification and Lead Optimization

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets for a new compound and in optimizing lead compounds. For this compound, docking studies could be performed against a panel of known drug targets to generate hypotheses about its potential pharmacological activity.

For example, in studies of other benzylamine (B48309) derivatives, docking has been used to predict binding affinities and to identify key interactions with the active site of an enzyme. nih.gov The results of docking studies, often expressed as a docking score, can help to prioritize compounds for further experimental testing. nih.gov

Chemoinformatics tools can be used in conjunction with docking to analyze large datasets of chemical structures and their biological activities. These tools can identify structure-activity relationships (SAR), which are crucial for lead optimization.

Table 2: Illustrative Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein X | (Value) | (List of amino acids) |

| Protein Y | (Value) | (List of amino acids) |

| Protein Z | (Value) | (List of amino acids) |

Note: This table represents a hypothetical output from a molecular docking study of this compound against a set of potential biological targets.

Mechanistic Computational Studies of Synthetic Pathways and Potential Biotransformations

Computational chemistry can also be applied to study the reaction mechanisms of the synthesis of this compound. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathway and identify potential byproducts. This can aid in optimizing reaction conditions to improve yield and purity.

Furthermore, computational methods can be used to predict the metabolic fate of a compound in the body. By simulating the interaction of this compound with drug-metabolizing enzymes, such as cytochrome P450s, it is possible to predict potential metabolites. This information is valuable for understanding the compound's pharmacokinetic profile and for identifying any potentially toxic metabolites.

Predictive Modeling for Biological Activity and Selectivity Profiles

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, can be employed to forecast the biological activity and selectivity of this compound. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.

By building a QSAR model based on a dataset of structurally similar compounds with known activities, it would be possible to predict the activity of this compound. These models can also help in designing new derivatives with improved activity and selectivity by suggesting modifications to the chemical structure that are likely to enhance the desired properties. In silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties are also a key component of this predictive modeling. nih.gov

Future Directions and Emerging Research Avenues for Benzyl 4 Iodo Cyclohexyl Amine Research

Development of Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of Benzyl-(4-iodo-cyclohexyl)-amine and its derivatives will likely be shaped by the principles of green and sustainable chemistry. rsc.orgrsc.org Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. rsc.org Future research should focus on developing more atom-economical and environmentally benign synthetic strategies.

One promising avenue is the application of biocatalysis . Enzymes such as transaminases and imine reductases have shown remarkable efficiency and stereoselectivity in the synthesis of chiral amines. acs.orgmdpi.comresearchgate.net Developing a biocatalytic route to this compound could offer access to specific stereoisomers, which is crucial for pharmacological studies, while operating under mild, aqueous conditions. hims-biocat.eursc.org

Furthermore, continuous flow chemistry presents a scalable and efficient alternative to traditional batch processing. researchgate.netacs.orgthieme-connect.commorressier.comresearchgate.net This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste. A continuous flow process for the synthesis of this compound could streamline its production for further research and potential applications.

The development of novel catalytic systems is another critical area. For instance, molybdenum-catalyzed allylic amination has been shown to be effective for the synthesis of complex amines. acs.org Exploring similar advanced catalytic methods could lead to more efficient and selective syntheses of this compound. The use of natural base catalysts, derived from waste materials, also represents a sustainable approach to amine synthesis. oiccpress.comoiccpress.com

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. acs.orgmdpi.comresearchgate.nethims-biocat.eursc.org | Identification and engineering of suitable enzymes (e.g., transaminases). |

| Continuous Flow Chemistry | Improved scalability, safety, and efficiency; precise process control. researchgate.netacs.orgthieme-connect.commorressier.comresearchgate.net | Optimization of reactor design and reaction conditions for the specific synthesis. |

| Advanced Catalysis | High efficiency and selectivity. acs.org | Discovery of novel, cost-effective, and recyclable catalysts. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. rsc.orgrsc.org | Utilization of green solvents and reagents, and waste-derived catalysts. oiccpress.comoiccpress.com |

Exploration of Undiscovered Biological Targets and Pharmacological Activities

The structural motifs within this compound suggest a range of potential biological activities that remain largely unexplored. The benzylamine (B48309) and cyclohexylamine (B46788) moieties are present in numerous biologically active compounds, hinting at diverse pharmacological possibilities. researchgate.netnih.gov

Future research should investigate the potential of this compound and its analogues to interact with novel biological targets. For instance, substituted benzylamines have been identified as potent inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target in prostate cancer therapy. mdpi.comcam.ac.uk Screening this compound against a panel of such enzymes could reveal unexpected inhibitory activities.

The presence of the iodine atom also opens up possibilities for specific interactions, such as halogen bonding, with biological macromolecules. Moreover, halo-substituted cyclohexylamine derivatives have shown interesting biological profiles, including antitumor and antiglycosidase activities. mdpi.comresearchgate.net A systematic evaluation of this compound against various cancer cell lines and a broad range of enzymes could uncover novel therapeutic applications.

Additionally, some benzylamine derivatives have demonstrated antimycotic properties. nih.gov Investigating the antifungal potential of this compound against a panel of pathogenic yeasts and fungi could lead to the development of new antifungal agents. The exploration of its activity on different biological targets could also be guided by its structural similarity to known drugs and bioactive molecules.

Integration of Advanced Computational and Experimental Approaches for Rational Design

The rational design of novel derivatives of this compound with enhanced potency and selectivity can be significantly accelerated by integrating computational and experimental approaches. nih.govacs.org In silico methods are powerful tools for predicting drug-target interactions and guiding the synthesis of new compounds. nih.govnih.govbiotech-asia.orgmdpi.comresearchgate.net

Computational modeling can be employed to predict the binding affinity of this compound and its virtual analogues to a wide range of protein targets. Techniques such as molecular docking can help identify potential binding modes and key interactions, providing a basis for structure-based drug design. nih.gov This can help prioritize the synthesis of compounds with the highest likelihood of biological activity.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to correlate the structural features of a series of this compound derivatives with their biological activity. nih.gov This can help in understanding the key molecular descriptors that govern the compound's efficacy and can guide the design of more potent analogues.

The integration of these computational predictions with experimental validation is crucial. High-throughput screening of a rationally designed library of this compound derivatives against various biological targets can efficiently identify lead compounds for further optimization. This synergistic approach, combining the predictive power of computational chemistry with the empirical evidence from experimental biology, will be instrumental in unlocking the full therapeutic potential of this chemical scaffold. acs.orgkaist.ac.kr

Potential for Radiolabeled Analogues in Preclinical Research (excluding imaging applications)

Radiolabeled analogues of this compound can serve as invaluable tools in preclinical research, particularly in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govacs.orgwuxiapptec.comacs.org The use of radioisotopes such as Carbon-14 (¹⁴C) and Tritium (³H) allows for the sensitive and quantitative tracking of the compound and its metabolites in biological systems. nih.govresearchgate.net

The synthesis of a ¹⁴C- or ³H-labeled version of this compound would enable comprehensive in vitro and in vivo ADME studies. These studies are critical for understanding the pharmacokinetic profile of a potential drug candidate. nih.govacs.org For instance, radiolabeled compounds can be used to:

Determine the rate and extent of absorption.

Investigate tissue distribution and identify potential sites of accumulation.

Characterize metabolic pathways and identify major metabolites.

Determine the routes and rates of excretion.

This information is essential for assessing the drug-like properties of this compound and for making informed decisions during the drug development process. mdpi.com While radiolabeled compounds are also used in imaging techniques like PET and SPECT, the focus here is on their non-imaging applications in preclinical ADME profiling, which provide a wealth of quantitative data crucial for regulatory submissions. marketsandmarkets.comnih.govnih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are most efficient for producing Benzyl-(4-iodo-cyclohexyl)-amine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving iodocyclohexane precursors. For example, allyl tributyl stannane-mediated reactions (as in homoallylic amine syntheses) may be adapted for iodinated analogs . Purity validation requires a combination of analytical techniques:

- IR Spectroscopy : Confirm functional groups (e.g., N-H stretches at ~3450 cm⁻¹ and C-I stretches at ~500 cm⁻¹) .

- NMR Spectroscopy : Analyze and NMR for structural consistency (e.g., cyclohexyl proton splitting patterns and benzyl aromatic signals) .

- Mass Spectrometry : Use ESIMS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from iodine .

Q. How can researchers confirm the absence of regioisomeric or stereochemical impurities in the final product?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- NOESY NMR : Detect spatial proximity of protons to resolve cyclohexyl chair conformations .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

Q. What safety protocols are critical for handling iodinated cyclohexylamines?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile iodine byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats to prevent dermal exposure.

- Waste Disposal : Follow guidelines for halogenated organic waste, as iodine derivatives may bioaccumulate .

Advanced Research Questions

Q. How can deuterated analogs of this compound be synthesized for isotopic tracing studies?

- Methodological Answer :

- Deuterium Incorporation : Use deuterated benzylamine (e.g., CHDN, 99 atom% D) as a starting material, as described for isotopic labeling in amine derivatives .

- Reaction Optimization : Employ deuterated solvents (e.g., DO or CDCl) to minimize proton exchange during synthesis .

- Validation : Confirm deuterium content via high-resolution mass spectrometry (HRMS) and NMR.

Q. What experimental strategies resolve contradictions in NMR data for iodinated cyclohexylamines (e.g., signal overlap)?

- Methodological Answer :

- Variable Temperature NMR : Reduce signal broadening caused by slow conformational exchange in the cyclohexyl ring.

- 2D NMR Techniques : Use HSQC or HMBC to correlate ambiguous proton and carbon signals .

- Dynamic NMR Simulations : Model ring-flipping kinetics to predict splitting patterns under different temperatures.

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for iodine participation in Suzuki-Miyaura or Ullmann couplings.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhancing iodine leaving-group ability) .

- Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Reaxys or Pistachio) to propose feasible routes .

Q. What methodologies assess the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria using minimum inhibitory concentration (MIC) protocols, as seen in β-lactam studies with benzylamine motifs .

- Enzyme Inhibition : Screen for kinase or protease inhibition via fluorescence-based assays (e.g., FRET substrates).

- Cytotoxicity Profiling : Use MTT assays on mammalian cell lines to evaluate therapeutic windows.

Q. How can researchers address discrepancies in iodine's electronic effects on cyclohexylamine reactivity?

- Methodological Answer :

- Hammett Analysis : Compare substituent constants (σ/σ) of iodine versus other halogens in analogous reactions.

- Kinetic Isotope Effects (KIE) : Study or substitution impacts on reaction rates.

- Spectroscopic Probes : Use UV-Vis or Raman spectroscopy to track iodine’s electron-withdrawing effects in real-time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.